molecular formula C10H17NO5 B3431021 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate CAS No. 87884-14-8

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Cat. No.: B3431021
CAS No.: 87884-14-8
M. Wt: 231.25 g/mol
InChI Key: YRBARHABTATAFQ-ZETCQYMHSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The esterification can be achieved using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester group allows for further functionalization and modification of the molecule. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate
  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-oxohexanoate

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is unique due to its specific structural features, including the position of the oxo group and the length of the carbon chain. These features influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87884-14-8
Record name methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Reactant of Route 6
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

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